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molecular formula C9H6N4 B2786551 4-(1H-1,2,3-Triazol-1yl)-benzonitrile CAS No. 85862-71-1

4-(1H-1,2,3-Triazol-1yl)-benzonitrile

Cat. No. B2786551
M. Wt: 170.175
InChI Key: FTMACWNFBQVPQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08114881B2

Procedure details

4-Fluorobenzonitrile (0.847 g, 7 mmol), 1H-[1,2,3]triazole (0.483 g, 7 mmol), Cs2CO3 (2.27 g, 7 mmol) and DMF (8 ml) and a magnetic stirrer were placed in a vial. The mixture was heated with stirring for 3 h at 80° C. Extractive work-up (EtOAc/H2O) and subsequent drying (Na2SO4) gave a crude product which was purified on silica giving 0.55 g (46%) of the title intermediate.
Quantity
0.847 g
Type
reactant
Reaction Step One
Quantity
0.483 g
Type
reactant
Reaction Step Two
Name
Cs2CO3
Quantity
2.27 g
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[NH:10]1[CH:14]=[CH:13][N:12]=[N:11]1.C([O-])([O-])=O.[Cs+].[Cs+]>CN(C=O)C>[N:10]1([C:2]2[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=2)[CH:14]=[CH:13][N:12]=[N:11]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.847 g
Type
reactant
Smiles
FC1=CC=C(C#N)C=C1
Step Two
Name
Quantity
0.483 g
Type
reactant
Smiles
N1N=NC=C1
Step Three
Name
Cs2CO3
Quantity
2.27 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Four
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring for 3 h at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Extractive work-up (EtOAc/H2O) and subsequent drying (Na2SO4)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1(N=NC=C1)C1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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